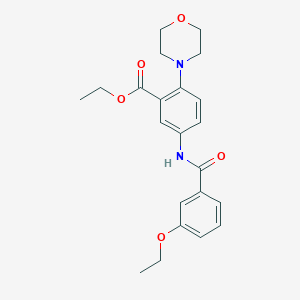![molecular formula C17H15BrN4O2S B250924 N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide](/img/structure/B250924.png)
N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide is a complex organic compound that features a unique combination of a benzoxazole ring, a bromopyridine moiety, and a butanamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Bromination of Pyridine: The bromopyridine moiety is introduced by brominating pyridine derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The bromopyridine and benzoxazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: It serves as a probe to investigate the function of specific proteins or enzymes in biological systems.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and bromopyridine moieties may facilitate binding to these targets, while the thioamide group could participate in covalent interactions or hydrogen bonding, modulating the activity of the target protein or enzyme.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[2-(5-chloropyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide
- N-{[2-(5-fluoropyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide
- N-{[2-(5-methylpyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide
Uniqueness
The presence of the bromine atom in N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide distinguishes it from its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C17H15BrN4O2S |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide |
InChI |
InChI=1S/C17H15BrN4O2S/c1-2-3-15(23)22-17(25)20-12-4-5-14-13(7-12)21-16(24-14)10-6-11(18)9-19-8-10/h4-9H,2-3H2,1H3,(H2,20,22,23,25) |
Clave InChI |
QRPCJTZAHGEIBE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br |
SMILES canónico |
CCCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250842.png)
![Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250848.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250850.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B250851.png)
![Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250852.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B250854.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250857.png)
![Ethyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250858.png)

![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B250860.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B250861.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B250862.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250864.png)
